molecular formula C14H15N5O3 B2794026 1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1269224-08-9

1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2794026
CAS No.: 1269224-08-9
M. Wt: 301.306
InChI Key: SIUHCCDEQJGWKH-UHFFFAOYSA-N
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Description

1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core, a carboxylic acid group at position 3, and a substituted phenyl ring at position 1. The phenyl ring features a methyl group at position 2 and a 2-methyltetrazol-5-yl moiety at position 2. Tetrazole groups are known for their metabolic stability and hydrogen-bonding capacity, which can enhance pharmacological activity and bioavailability . This compound’s structural complexity invites comparison with other 5-oxopyrrolidine derivatives, particularly those with heterocyclic, aromatic, or alkyl substituents. Below, we analyze its structural and functional relationships with analogs reported in recent literature.

Properties

IUPAC Name

1-[2-methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-8-3-4-9(13-15-17-18(2)16-13)5-11(8)19-7-10(14(21)22)6-12(19)20/h3-5,10H,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUHCCDEQJGWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(N=N2)C)N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a member of a class of biologically active heterocycles known for their diverse pharmacological properties. This article presents a comprehensive review of its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N4O3
  • Molecular Weight : 288.30 g/mol

This compound features a pyrrolidine ring with a carboxylic acid group and a substituted phenyl ring, which contributes to its biological activity.

Overview

Recent studies have highlighted the potential of this compound as an antimicrobial agent against various pathogens, particularly those resistant to conventional treatments. The increasing prevalence of antimicrobial resistance necessitates the exploration of novel compounds with effective antimicrobial properties.

Research Findings

  • In Vitro Activity Against Gram-positive Bacteria :
    • The compound demonstrated significant antimicrobial activity against multidrug-resistant strains, including Staphylococcus aureus and Enterococcus faecalis. In particular, it showed promising results against vancomycin-intermediate S. aureus strains, indicating its potential as a scaffold for new antibiotic development .
  • Mechanism of Action :
    • The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. The structure-dependent nature of its activity suggests that modifications to the molecular structure could enhance efficacy .
  • Case Studies :
    • A study reported that derivatives of this compound exhibited a four-fold increase in potency compared to existing antibiotics against methicillin-resistant S. aureus (MRSA) strains, showcasing its potential for clinical application .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Resistance Type
Staphylococcus aureus8Vancomycin-intermediate
Enterococcus faecalis16Multidrug-resistant
Clostridium difficile32Multidrug-resistant

Overview

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The ability to target cancer cells while sparing normal cells is a critical aspect of drug development.

Research Findings

  • Cytotoxicity Studies :
    • In vitro studies using the A549 human lung cancer cell line revealed that the compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against cancer cells .
  • Mechanism of Action :
    • The anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function .
  • Case Studies :
    • A derivative containing a 3,5-dichloro substitution showed enhanced anticancer activity compared to other tested compounds, suggesting that structural modifications can lead to improved therapeutic profiles .

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12Apoptosis induction
MCF7 (Breast Cancer)15Caspase pathway activation

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria and fungi, particularly strains that exhibit multidrug resistance. The following table summarizes key findings from relevant research:

Pathogen MIC (µg/mL) Activity Reference
Staphylococcus aureus16Effective against MRSA
Enterococcus faecalis32Moderate activity
Clostridioides difficile8Strong activity
Candida auris16Effective against resistant strains

The compound demonstrated structure-dependent antimicrobial activity, indicating that modifications to its structure could enhance efficacy against specific pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in lung cancer models. A notable study explored its effects on A549 human pulmonary cancer cells, revealing promising results:

Compound IC50 (µM) Cell Line Reference
1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid12A549

These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.

Case Study 1: Antimicrobial Screening

A comprehensive screening of various derivatives of the compound was conducted against a panel of multidrug-resistant bacterial and fungal pathogens. The study utilized broth microdilution techniques according to Clinical Laboratory Standards Institute (CLSI) guidelines. The results indicated that certain derivatives exhibited enhanced potency compared to standard antibiotics, showcasing the potential for developing new therapeutic agents targeting resistant infections.

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using human cell lines, including A549 lung cancer cells and HSAEC-1 normal human bronchial epithelial cells. The results demonstrated that while the compound effectively inhibited cancer cell proliferation, it showed minimal cytotoxicity towards normal cells, highlighting its therapeutic potential with a favorable safety profile.

Comparison with Similar Compounds

Heterocyclic Substituents on the Phenyl Ring

Compounds bearing heterocyclic groups on the phenyl ring demonstrate diverse biological activities. Key comparisons include:

Compound Structure Heterocycle Type Biological Activity Key Findings Reference
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid Thiazole Not explicitly reported Thiazole’s sulfur atom may influence electron distribution and binding affinity.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Oxadiazole Antioxidant (1.5× ascorbic acid activity) Oxadiazole enhances radical scavenging via electron delocalization.
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Triazole Antioxidant (1.35× ascorbic acid activity) Triazole’s nitrogen-rich structure improves redox activity.
Target compound (2-methyltetrazol-5-yl) Tetrazole Hypothesized: Antioxidant, anticonvulsant Tetrazole’s high dipole moment and acidity (pKa ~4.9) may enhance solubility and target binding.

Insights :

  • The antioxidant activity of oxadiazole and triazole derivatives surpasses ascorbic acid, suggesting heterocycles with sulfur or nitrogen enhance electron transfer .
  • Tetrazole’s stability under physiological conditions may make it preferable for drug design over oxadiazole/triazole, which can undergo metabolic degradation .

Substituent Position and Functional Groups

The position and nature of substituents on the phenyl ring significantly affect activity:

Compound Structure Substituents Activity Profile Key Observations Reference
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Carboxylic acid at para position Antibacterial Carboxylic acid improves water solubility but may reduce membrane permeability.
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid Methyl and hydroxyl at positions 2 and 5 Anticancer, antimicrobial Hydroxyl group facilitates hydrogen bonding with biological targets.
1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid Decylcarbamoyl at para position Not reported Long alkyl chain increases lipophilicity, potentially enhancing CNS penetration.
Target compound Methyl and tetrazolyl at positions 2 and 5 Hypothesized: Broad-spectrum Methyl group may sterically hinder metabolic enzymes, enhancing stability.

Insights :

  • Electron-withdrawing groups (e.g., tetrazolyl) increase acidity and solubility, while alkyl chains (e.g., decylcarbamoyl) enhance lipophilicity .
  • Ortho-substituents (e.g., methyl in the target compound) may sterically block cytochrome P450-mediated metabolism, improving pharmacokinetics.

Insights :

  • The target compound’s tetrazole group may confer dual antioxidant and anticonvulsant activity, as seen in structurally related heterocyclic derivatives .
  • Synergy between the pyrrolidinone core and substituents (e.g., tetrazole’s hydrogen-bonding capacity) could enhance target engagement compared to simpler analogs.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for constructing the pyrrolidine-3-carboxylic acid core with a tetrazole-substituted phenyl group?

  • Methodological Answer : A multi-step synthesis is typically employed. Begin with a condensation reaction between an appropriately substituted aniline derivative (e.g., 2-methyl-5-(2-methyltetrazol-5-yl)aniline) and itaconic acid under reflux in water to form the pyrrolidinone ring. Subsequent esterification using methanol and sulfuric acid introduces a methyl ester, which can be further functionalized via hydrazide formation (e.g., reacting with hydrazine monohydrate). Condensation reactions with aldehydes or ketones enable diversification at the hydrazide position. Purification steps include NaOH dissolution, acid precipitation, and chromatography .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the pyrrolidinone ring (δ ~2.5–3.5 ppm for protons adjacent to the carbonyl), tetrazole protons (δ ~8–9 ppm), and methyl groups.
  • FT-IR : Identify the carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (C=N stretch ~1500 cm⁻¹).
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers optimize purity during synthesis?

  • Methodological Answer :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials.
  • Acid-Base Extraction : Dissolve crude product in 5% NaOH, filter impurities, and reprecipitate with HCl to pH 2.
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates .

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